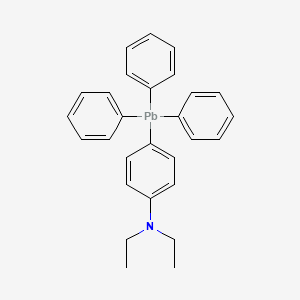
N,N-Diethyl-4-(triphenylplumbyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(triphenylplumbyl)aniline is a chemical compound with the molecular formula C28H29NPb and a molecular weight of 586.74 g/mol This compound is part of a class of organolead compounds, which are characterized by the presence of lead atoms bonded to carbon atoms
Preparation Methods
The synthesis of N,N-Diethyl-4-(triphenylplumbyl)aniline typically involves the reaction of triphenylplumbyl chloride with N,N-diethylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product
Chemical Reactions Analysis
N,N-Diethyl-4-(triphenylplumbyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenyl groups attached to the lead atom can be substituted with other groups through nucleophilic substitution reactions.
Scientific Research Applications
N,N-Diethyl-4-(triphenylplumbyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(triphenylplumbyl)aniline involves its interaction with various molecular targets. The lead atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are complex and depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
N,N-Diethyl-4-(triphenylplumbyl)aniline can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(triphenylplumbyl)aniline: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and physical properties.
N,N-Diethyl-4-(triphenylstannyl)aniline: This compound contains tin instead of lead, resulting in different chemical properties and applications.
N,N-Diethyl-4-(phenyldiazenyl)aniline: This compound has an azo group instead of a lead atom, leading to different reactivity and uses.
These comparisons highlight the unique properties of this compound, particularly its organolead structure and the resulting chemical behavior.
Properties
CAS No. |
31970-79-3 |
|---|---|
Molecular Formula |
C28H29NPb |
Molecular Weight |
587 g/mol |
IUPAC Name |
N,N-diethyl-4-triphenylplumbylaniline |
InChI |
InChI=1S/C10H14N.3C6H5.Pb/c1-3-11(4-2)10-8-6-5-7-9-10;3*1-2-4-6-5-3-1;/h6-9H,3-4H2,1-2H3;3*1-5H; |
InChI Key |
DAUSYACCYYEMII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
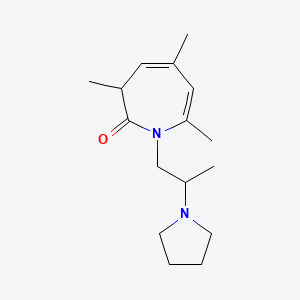
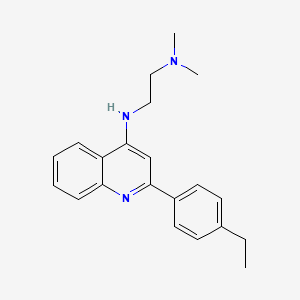


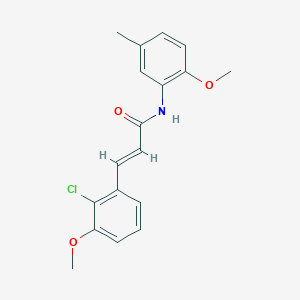
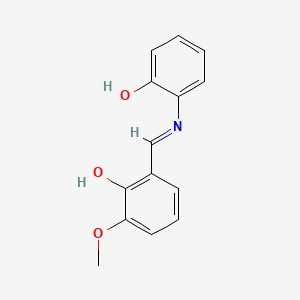

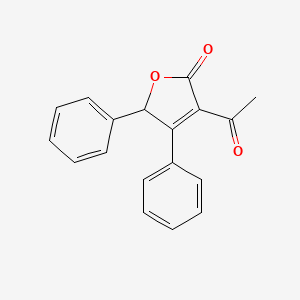
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
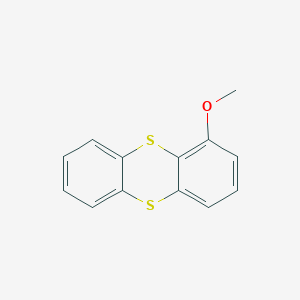

![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)
